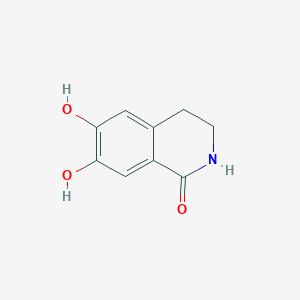
6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Descripción general
Descripción
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic oxidizing agent with cationic properties . It is insoluble in water and soluble in organic solvents . This compound can be used as a dye for textiles, paper, or leather . It has been shown to have strong peroxide and oxidizing properties .
Molecular Structure Analysis
The molecular formula of this compound is C9H9NO3 . Its molecular weight is 179.17 g/mol . The SMILES representation of the molecule is C1CNC(=O)C2=CC(=C(C=C21)O)O .Chemical Reactions Analysis
This compound has been shown to have strong peroxide and oxidizing properties . It also has the ability to break down proteins, which is why it is used in textile processing .Physical And Chemical Properties Analysis
This compound is insoluble in water and soluble in organic solvents . It has a molecular weight of 179.17 g/mol . It is a synthetic oxidizing agent with cationic properties .Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibitors and Blood-Platelet Aggregation The compound has been studied for its role as a powerful phosphodiesterase inhibitor, which contributes to the inhibition of blood-platelet aggregation. This property is significant because it highlights the potential therapeutic applications of the compound in conditions related to blood clots or cardiovascular diseases (Kienzle et al., 1986).
Synthesis and Structural Studies Research has focused on the synthesis of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one and its structural identification. Such studies are crucial for understanding its chemical properties and potential for various applications, including medical and pharmacological uses (Huang Wei-yi, 2006).
Antihypertensive Properties A related compound, trequinsin, demonstrates potent antihypertensive and vasodilatory effects, suggesting the potential use of similar compounds in managing hypertension and related cardiovascular conditions (Lal et al., 1984).
Potential in Melatonin Receptor Research Studies have also explored derivatives of the compound for their affinity to melatonin receptors, indicating potential applications in the study of sleep disorders or circadian rhythm abnormalities (Faust et al., 2000).
Histochemical Differentiation The compound's derivatives are used for histochemical differentiation between dopamine and noradrenaline, which is vital for neurological research and understanding neurotransmitter functions (Corrodi & Jonsson, 1965).
Synthesis of Isoquinoline Derivatives Research includes synthesizing isoquinoline derivatives that may have clinical implications in pharmacology and medicinal chemistry (Denyer et al., 1995).
Antibacterial Properties Isoquinoline alkaloids, closely related to the compound , have shown antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Nord et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 3,4-dihydro-2H-isoquinolin-1-one, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . If swallowed or in case of skin contact, it is advised to seek medical attention .
Propiedades
IUPAC Name |
6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-1-2-10-9(13)6(5)4-8(7)12/h3-4,11-12H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZCWLVFOWQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452523 | |
| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330847-76-2 | |
| Record name | 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



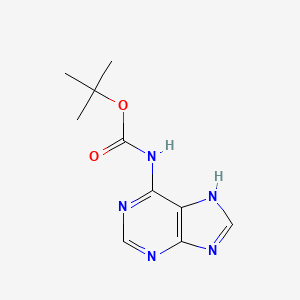
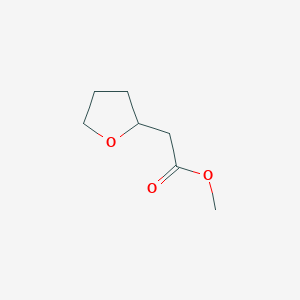
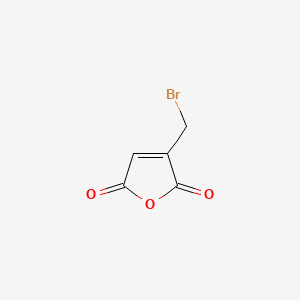
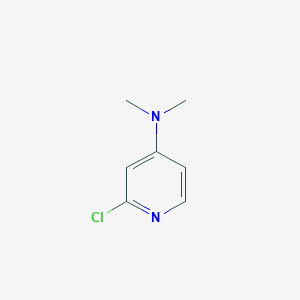
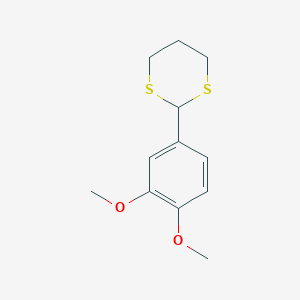


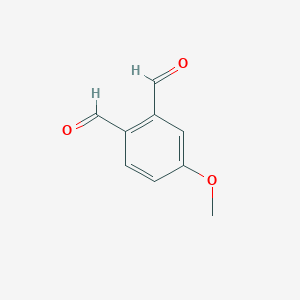
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1610236.png)
![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)
![7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1610238.png)

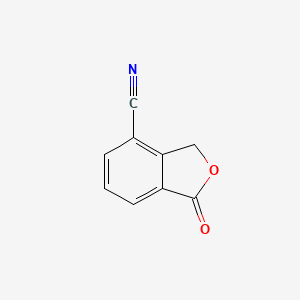
![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)